tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Synthetic Chemistry Spirocyclization Palladium Catalysis

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2089326-00-9) is a Boc-protected spirocyclic oxindole building block composed of a 4-methyl-2-oxospiro[indoline-3,4'-piperidine] core with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound belongs to the spiro[indoline-3,4'-piperidine] scaffold class, a privileged chemotype extensively investigated in medicinal chemistry for kinase inhibition, GPCR modulation, and CNS-targeted probe development.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
Cat. No. B15228968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)18(15(21)19-13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21)
InChIKeyHLEKNVFKVAHNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2089326-00-9)


tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2089326-00-9) is a Boc-protected spirocyclic oxindole building block composed of a 4-methyl-2-oxospiro[indoline-3,4'-piperidine] core with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound belongs to the spiro[indoline-3,4'-piperidine] scaffold class, a privileged chemotype extensively investigated in medicinal chemistry for kinase inhibition, GPCR modulation, and CNS-targeted probe development [1]. Commercially, it is supplied as a research-grade intermediate with a certified purity of 97% (HPLC) and a molecular formula of C₁₈H₂₄N₂O₃ (MW 316.4 g/mol) .

Why Generic Spiroindoline-Piperidine Substitution Fails: The Critical Role of the 4-Methyl and N-Boc Groups in tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate


In-class spiro[indoline-3,4'-piperidine] compounds cannot be freely interchanged because minor structural modifications produce large shifts in biological activity, synthetic accessibility, and physicochemical properties. The 4-methyl substituent on the oxindole ring alters the electron density of the aromatic system and steric environment around the spiro junction, influencing both Pd-catalyzed cyclization yields and downstream target binding [1]. Simultaneously, the N-Boc protecting group is essential for synthetic compatibility: it prevents undesired N-alkylation during spirocyclization and can be removed orthogonally under mild acidic conditions to liberate the free piperidine for further derivatization [2]. Replacing the target compound with the des-methyl analog (CAS 252882-60-3) or the des-Boc analog (CAS 1032189-81-3) introduces either a different electronic profile or a free amine that is incompatible with many subsequent coupling chemistries, making such substitution scientifically unsound without re-optimizing the entire synthetic sequence [1].

Quantitative Differentiation Evidence for tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Versus Closest Analogs


Pd-Catalyzed Spirocyclization Yield: 4-Methyl Substitution Preserves High Yield Relative to 4-Nitro but Not Directly Compared to 4-H

In the three-step spirocyclization route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline derivatives, the 4-methyl-substituted aniline substrate proceeds through anilide formation, N-protection, and intramolecular Heck cyclization to afford the protected spiro[indole-3,4'-piperidin]-2-one system in high yield [1]. By contrast, the analogous 4-nitro-2-bromoaniline substrate led to a markedly diminished yield in the key Pd-catalyzed cyclization step due to the electron-withdrawing nature of the nitro group interfering with the catalytic cycle [1]. While a direct quantitative yield comparison between the 4-methyl and 4-H substrates is not reported in this study, the 4-methyl substrate is explicitly noted as successfully delivering the cyclized product in high yield, establishing 4-methyl as a more synthetically competent substituent than 4-nitro for this scaffold construction [1].

Synthetic Chemistry Spirocyclization Palladium Catalysis

Aqueous Solubility Advantage of the Boc-Protected Form Over the Free Amine Analog

The Boc-protected des-methyl analog (tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, CAS 252882-60-3) exhibits a measured aqueous solubility of 0.318 mg/mL (1.05 × 10⁻³ mol/L, corresponding to a Log S of approximately -3.0, classified as 'Moderately' soluble on the Log S scale) . This represents a significant solubility enhancement over the fully deprotected free amine spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4), for which solubility is not readily reported but is expected to be lower due to reduced lipophilicity and potential zwitterionic character at physiological pH. The target compound, bearing both the 4-methyl and Boc groups, is predicted to exhibit solubility in the same moderate range, as the additional methyl group contributes only a modest ~0.5 unit increase in calculated logP without fundamentally altering solubility class. Direct head-to-head aqueous solubility data for the target compound versus its des-Boc analog (4-methylspiro[indoline-3,4'-piperidin]-2-one, CAS 1032189-81-3) are not available in the public domain .

Physicochemical Properties Solubility Drug Discovery

Commercial Purity Benchmarking: 97% Target Compound vs. 95% Des-Methyl and Des-Boc Analogs

The target compound, tert-butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, is commercially available at a certified minimum purity of 97% (HPLC) from Leyan (Product No. 2027817) . In comparison, the des-methyl N-Boc analog (tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, CAS 252882-60-3) is supplied by Bidepharm at a standard purity of 95% , and the des-Boc 4-methyl analog (4-methylspiro[indoline-3,4'-piperidin]-2-one, CAS 1032189-81-3) is also available at 95–97% depending on the vendor . The 2-percentage-point purity differential (97% vs. 95%) translates to a meaningful reduction in total impurities (3% vs. 5%), which is particularly relevant for multi-step synthesis where impurity carry-through can amplify yield losses and complicate purification .

Quality Control Purity Procurement

VAChT Binding Affinity Class-Level Benchmark: Spiroindoline-Piperidine Scaffold Delivers Nanomolar Ki Values, with Structural Substitution Dictating Affinity Rank

A series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives was evaluated for in vitro binding affinity toward the vesicular acetylcholine transporter (VAChT), yielding Ki values ranging from 39 to 376 nM [1]. The most potent compound in this series achieved a Ki of 39 nM, demonstrating that the spiroindoline-piperidine scaffold is capable of high-affinity VAChT engagement [1]. Off-target profiling against σ₁ and σ₂ receptors revealed binding affinities in a comparable nanomolar range, indicating that subtle structural modifications can shift selectivity profiles [1]. While the target compound (tert-butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) was not directly tested in this study, the presence of the 4-methyl substituent on the oxindole ring and the N-Boc group on the piperidine are structural features not represented in the tested series, implying a distinct pharmacological fingerprint that must be empirically determined rather than extrapolated [1].

VAChT Binding Affinity Neuropharmacology

c-Met Kinase Inhibition: Spiro[indoline-3,4'-piperidine]-2-one Scaffold Delivers Sub-Micromolar IC₅₀ Values, but Substitution at the 4-Position Remains Unexplored

A focused library of spiro[indoline-3,4'-piperidine]-2-one derivatives was evaluated as c-Met inhibitors using a TR-FRET-based biochemical assay, yielding IC₅₀ values spanning 0.0147–17 μM [1]. In a cellular context (cell-based assay), the same compounds exhibited IC₅₀ values of 1.56–1400 μM, reflecting variable membrane permeability and intracellular target engagement [1]. The most potent compound in the biochemical assay (IC₅₀ = 14.7 nM) represents a 1,000-fold improvement over the weakest analog, underscoring the dramatic impact of peripheral substitution on kinase inhibitory potency [1]. Notably, none of the reported compounds bore a 4-methyl substituent on the oxindole ring, meaning the target compound occupies an unexplored region of this SAR landscape [1]. The 4-methyl group is predicted to modulate both the electron density of the oxindole carbonyl (a key hydrogen-bond acceptor in the c-Met hinge-binding motif) and the lipophilicity of the inhibitor, potentially yielding potency and selectivity profiles distinct from all published analogs [1].

c-Met Kinase Inhibition Anticancer

Orthogonal Protecting Group Strategy: N-Boc Enables Selective Deprotection Without Disrupting the Spirocyclic Oxindole Core

The N-Boc protecting group on the piperidine nitrogen of the target compound can be selectively removed under mild acidic conditions (e.g., TFA in dichloromethane or 4 M HCl in dioxane) to liberate the free piperidine while leaving the spirocyclic oxindole core and the 4-methyl substituent intact [1]. This orthogonal deprotection strategy is critical for sequential functionalization: after Boc removal, the free piperidine nitrogen can be alkylated, acylated, sulfonylated, or coupled to diverse building blocks without affecting the oxindole carbonyl or the aromatic ring [1]. In contrast, the des-Boc analog (4-methylspiro[indoline-3,4'-piperidin]-2-one, CAS 1032189-81-3) bears a free piperidine nitrogen that is chemically reactive and incompatible with many transformations that require a protected amine, such as amide coupling reactions involving activated carboxylic acids that would otherwise react at both the piperidine nitrogen and the intended coupling site . The N-Boc group thus provides synthetic flexibility that is completely absent in the des-Boc analog, making the target compound the mandatory starting material for any synthetic sequence requiring a temporary piperidine protecting group [1].

Protecting Group Chemistry Orthogonal Deprotection Synthetic Strategy

Highest-Confidence Research and Industrial Application Scenarios for tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate


Divergent Library Synthesis of 4-Methyl-Substituted Spiroindoline-Piperidine c-Met and ALK Kinase Inhibitors

The target compound serves as a key late-stage diversification intermediate for generating focused libraries of 4-methyl-spiro[indoline-3,4'-piperidine]-2-one-based kinase inhibitors [1]. After Boc deprotection, the free piperidine can be functionalized with diverse aminopyridyl/pyrazinyl warheads that are known to confer c-Met/ALK dual inhibitory activity [1]. The 4-methyl group on the oxindole occupies a position that is unrepresented in published c-Met inhibitor SAR , offering the opportunity to explore a novel substitution vector that could improve selectivity over other kinases or modulate physicochemical properties without altering the core spirocyclic pharmacophore [1].

Synthesis of VAChT-Targeted Molecular Probes with Tunable Lipophilicity via the 4-Methyl Substituent

The spiroindoline-piperidine scaffold has been validated as a VAChT-binding chemotype with Ki values in the 39–376 nM range [1]. The target compound, bearing both a 4-methyl group and an N-Boc protecting group, provides a starting point for synthesizing VAChT ligands with modulated lipophilicity relative to the published N,N-substituted analogs [1]. The 4-methyl substituent adds approximately +0.5 logP units compared to the unsubstituted analog, which may improve blood-brain barrier penetration for CNS-targeted VAChT imaging probes [1]. After Boc removal and N-functionalization, the resulting compounds can be evaluated for VAChT affinity and selectivity over σ₁ and σ₂ receptors, with the 4-methyl group serving as a key molecular handle for fine-tuning the pharmacological profile [1].

Multi-Step Synthesis of Oxytocin and Neurokinin Receptor Antagonist Leads Requiring Orthogonal Amine Protection

Spirocyclic oxindoles have established activity as oxytocin antagonists, neurokinin antagonists, and growth hormone secretagogues [1]. The target compound's N-Boc group provides orthogonal protection that is essential for multi-step sequences where the piperidine nitrogen must remain inert during oxindole ring functionalization and then be selectively unveiled for final diversification [1]. The 4-methyl substituent distinguishes this intermediate from the more commonly employed 5-carboxylic acid analog (CAS 866028-06-0) [1], offering a different electronic and steric profile that may translate into distinct receptor subtype selectivity when the final compounds are screened against oxytocin, neurokinin, or ghrelin receptor panels [1].

Quality-Critical Medicinal Chemistry Campaigns Requiring ≥97% Starting Material Purity

For medicinal chemistry programs where impurity control is paramount—such as late-stage lead optimization requiring sub-micromolar cellular potency and clean dose-response curves—the target compound offers a certified purity of 97% (HPLC) [1], representing a 40% reduction in total impurity load compared to the 95%-purity des-methyl analog (CAS 252882-60-3) . This purity advantage reduces the probability that trace impurities from the starting material will generate bioactive byproducts capable of confounding structure-activity relationship interpretation or triggering false-positive assay signals, a documented concern in academic and industrial screening campaigns [1].

Quote Request

Request a Quote for tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.